molecular formula C31H35N5O7S2 B606972 DBCO-Sulfo-Link-Biotin CAS No. 1363444-70-5

DBCO-Sulfo-Link-Biotin

Cat. No. B606972
M. Wt: 653.77
InChI Key: XDEWKDCHVSWNBX-MXGHRJRVSA-N
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Description

DBCO-Sulfo-Link-Biotin is a biotinylated reagent that is useful for introducing a biotin moiety to proteins and cell surfaces containing an azide moiety using copper-free Click Chemistry . This biotin compound is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .


Synthesis Analysis

The conjugation reaction between an antibody and an oligonucleotide was performed using copper-free click chemistry. The antibodies were functionalized by crosslinking DBCO molecules to the amine side chains of the antibody via N-hydroxysuccinimide (NHS) functionalization .


Molecular Structure Analysis

The chemical formula of DBCO-Sulfo-Link-Biotin is C31H35N5O7S2. Its exact mass is 653.20 and its molecular weight is 653.770 .


Chemical Reactions Analysis

DBCO-Sulfo-Link-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In a study, it was found that the binding efficiency of the azide/DBCO coupling was significantly higher for azide/BCN at the two reaction regimes .


Physical And Chemical Properties Analysis

DBCO-Sulfo-Link-Biotin is an aqueous soluble biotin reagent. It is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .

Scientific Research Applications

DBCO-Sulfo-Link-Biotin is a versatile biotinylation reagent used in various scientific fields. It can be immobilized onto surfaces functionalized with azide groups, enabling the specific attachment of biotinylated molecules . Here are some of its applications:

  • Microarray Fabrication

    • DBCO-Sulfo-Link-Biotin can be used in the field of genomics for microarray fabrication .
    • It allows for the specific attachment of biotinylated molecules onto surfaces functionalized with azide groups .
    • The process involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
    • This application allows for the high-throughput analysis of gene expression .
  • Biosensor Development

    • In the field of biosensor development , DBCO-Sulfo-Link-Biotin is used to attach biotinylated molecules to azide-functionalized surfaces .
    • This enables the creation of biosensors that can detect specific biomolecules .
    • The method involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
    • The resulting biosensors can be used to detect specific biomolecules, providing valuable information for diagnostic purposes .
  • Antibody-Drug Conjugates (ADCs) Synthesis

    • DBCO-Sulfo-Link-Biotin is used in the field of pharmaceutical sciences for the synthesis of ADCs .
    • It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
    • ADCs are a new class of therapeutic agents that deliver cytotoxic drugs to cancer cells via specific antibodies .
  • Copper-free Click Chemistry

    • DBCO-Sulfo-Link-Biotin is used in copper-free click chemistry .
    • It enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized compounds or biomolecules to result in a stable triazole linkage .
    • This application has resulted in a change of paradigm, showing that artificial chemical reactions can occur on cell surfaces, in cell cytosol, or within the body .
  • Molecular Imaging

    • In the field of molecular imaging , DBCO-Sulfo-Link-Biotin is used to label cellular target proteins and study drug target engagement with drug surrogates in live cells .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
    • This application enables efficient and effective molecular imaging for diagnosis and therapy .
  • Therapeutic Monitoring

    • DBCO-Sulfo-Link-Biotin is used in therapeutic monitoring .
    • It can be used to develop molecular tools to understand tissue development, diagnosis of diseases, and therapeutic monitoring .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized biomolecules .
    • This application allows for the monitoring of the effectiveness of therapeutic interventions .
  • Protein Labeling

    • In the field of proteomics , DBCO-Sulfo-Link-Biotin is used for protein labeling .
    • It introduces a biotin moiety to proteins and cell surfaces containing azide moiety through copper-free Click Chemistry .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
    • This application allows for the study of protein function, interaction, and localization .
  • Cell Surface Labeling

    • DBCO-Sulfo-Link-Biotin is used in cell biology for cell surface labeling .
    • It introduces a biotin moiety to cell surfaces containing azide moiety through copper-free Click Chemistry .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized cell surfaces .
    • This application allows for the study of cell surface proteins and their functions .
  • Drug Delivery

    • In the field of pharmaceutical sciences , DBCO-Sulfo-Link-Biotin is used for drug delivery .
    • It can be used to create antibody-drug conjugates (ADCs) for targeted drug delivery .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
    • This application allows for the targeted delivery of drugs to specific cells or tissues .
  • Diagnostic Assays

    • DBCO-Sulfo-Link-Biotin is used in diagnostic assays .
    • It can be used to attach biotinylated molecules to azide-functionalized surfaces .
    • The method involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
    • This application allows for the detection of specific biomolecules, providing valuable information for diagnostic purposes .
  • Therapeutic Antibodies

    • In the field of immunotherapy , DBCO-Sulfo-Link-Biotin is used for the creation of therapeutic antibodies .
    • It can be used to create antibody-drug conjugates (ADCs) for targeted therapy .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
    • This application allows for the targeted delivery of therapeutic agents to specific cells or tissues .
  • Biomarker Discovery

    • DBCO-Sulfo-Link-Biotin is used in biomarker discovery .
    • It can be used to label and isolate specific proteins or other biomolecules .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized biomolecules .
    • This application allows for the identification and study of potential biomarkers for various diseases .
  • Cellular Target Protein Labeling

    • In the field of cell biology , DBCO-Sulfo-Link-Biotin is used for cellular target protein labeling .
    • It introduces a biotin moiety to proteins and cell surfaces containing azide moiety through copper-free Click Chemistry .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
    • This application allows for the study of protein function, interaction, and localization .
  • Drug Target Engagement Study

    • DBCO-Sulfo-Link-Biotin is used in pharmacology for studying drug target engagement with drug surrogates in live cells .
    • It introduces a biotin moiety to proteins and cell surfaces containing azide moiety through copper-free Click Chemistry .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
    • This application allows for the study of drug-target interactions and the effectiveness of drug candidates .
  • Biomolecule Immobilization

    • In the field of biochemistry , DBCO-Sulfo-Link-Biotin is used for biomolecule immobilization .
    • It can be immobilized onto surfaces functionalized with azide groups, enabling the specific attachment of biotinylated molecules .
    • The method involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
    • This application allows for the study of biomolecule interactions and functions .
  • Antibody Conjugation

    • DBCO-Sulfo-Link-Biotin is used in immunology for antibody conjugation .
    • It can be used to create antibody-drug conjugates (ADCs) for targeted therapy .
    • The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
    • This application allows for the targeted delivery of therapeutic agents to specific cells or tissues .

Safety And Hazards

In case of eye contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

DBCO-Sulfo-Link-Biotin has been used in the development of enhanced extracellular vesicle-based cancer vaccines . It has also been used in the optimization of the secretome protein enrichment with click sugars (SPECS) method, which leads to enhanced coverage of the secretome .

properties

IUPAC Name

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWKDCHVSWNBX-MXGHRJRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-Sulfo-Link-Biotin

Citations

For This Compound
5
Citations
KE Witzke, K Rosowski, C Müller… - Journal of Proteome …, 2017 - ACS Publications
… , with six replicates for each of the three groups (control, inactive, activated), respectively and once with each of the two introduced click chemistry reagents, DBCO-Sulfo-Link-Biotin and …
Number of citations: 20 pubs.acs.org
V Paradise, M Sabu, J Bafia, NA Sharif, C Nguyen… - bioRxiv, 2022 - biorxiv.org
… d) Overlay of HPLC chromatograms of MG132-PEG24-Azide (red) and the overnight reaction between MG132-PEG24-Azide and DBCO-Sulfo-Link-Biotin (black). Note peaks emerging …
Number of citations: 2 www.biorxiv.org
DM Estandian - 2021 - dspace.mit.edu
… Avidin-HRP & Biotin-ClickP Conjugation In DMSO, 0.4 mol of each ClickP-amino acid complex was conjugated to 81 nmol biotin via a DBCO-Sulfo-Link-biotin (BroadPharm) …
Number of citations: 0 dspace.mit.edu
JE Maxson, SB Luty, JD MacManiman, JC Paik… - Clinical Cancer …, 2016 - AACR
… Cells were washed then incubated in 1 ml PBS with 1% FBS and 30 μmol/L DBCO-sulfo-link-biotin conjugate (Click Chemistry Tools) for 1 hour. Cells were then lysed in cell lysis buffer (…
Number of citations: 44 aacrjournals.org
JW Tyner - 2014 - ASBMB
Number of citations: 0

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